

Application Note and Protocol: Electrophilic Bromination of 1,3,5-Trimethylbenzene

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Compound of Interest

Compound Name: 1,3,5-Tris(dibromomethyl)benzene

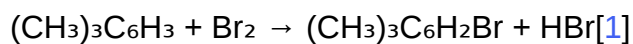
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Introduction

This document provides a detailed experimental protocol for the synthesis of 2-bromo-1,3,5-trimethylbenzene via the electrophilic aromatic substitution of 1,3,5-trimethylbenzene (mesitylene). 1,3,5-Trimethylbenzene is an activated aromatic ring due to the presence of three methyl groups, which are ortho, para-directing and activating. The symmetrical nature of the starting material ensures that the monobromination leads to a single primary product, 2-bromo-1,3,5-trimethylbenzene. This compound can serve as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. The reaction proceeds via the direct bromination of mesitylene using molecular bromine.^[1]

Reaction Scheme



Data Presentation

A summary of the reactants and the expected product is provided in the table below.

Compound	Role	Molecular Formula	Molar Mass (g/mol)	Amount (moles)	Amount (grams)	Volume (mL)	Density (g/mL)	Boiling Point (°C)
1,3,5-Trimethylbenzene	Starting Material	C ₉ H ₁₂	120.19	5.3	636	~738	0.863	164.7
Bromine	Reagent	Br ₂	159.81	5.6	900	288	3.12	58.8
Carbon Tetrachloride	Solvent	CCl ₄	153.82	-	940-1005	590-631	1.594	76.7
2-Bromo-1,3,5-trimethylbenzene	Product	C ₉ H ₁₁ Br	199.09	-	-	-	1.322	225

Note: The expected yield for this reaction is typically high, but is not explicitly quantified in the referenced literature. The provided amounts are based on a literature procedure.[\[2\]](#)

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[\[2\]](#)

Materials:

- 1,3,5-Trimethylbenzene (Mesitylene)
- Bromine
- Carbon tetrachloride

- 20% Sodium hydroxide solution
- Calcium chloride (anhydrous)
- 3 L three-necked flask
- Mechanical stirrer
- Separatory funnel
- Short reflux condenser
- Ice-salt bath
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a 3 L three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a short reflux condenser, dissolve 636 g (5.3 moles) of 1,3,5-trimethylbenzene in 375–440 cc of carbon tetrachloride.
- **Cooling:** Place the flask in an ice-salt bath to cool the reaction mixture to below 10°C.
- **Addition of Bromine:** While maintaining the temperature below 10°C and stirring vigorously, add a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride dropwise from the separatory funnel.
- **Reaction Time:** After the complete addition of the bromine solution, allow the reaction mixture to stand at room temperature for approximately one hour. The solution should become a light yellow color.
- **Work-up - Aqueous Wash:** Transfer the reaction mixture to a large separatory funnel and wash it with water.
- **Work-up - Base Wash:** To neutralize any remaining hydrobromic acid, wash the organic layer with two 500 cc portions of 20% sodium hydroxide solution.

- **Drying:** Separate the organic layer and dry it over anhydrous calcium chloride.
- **Filtration:** Filter the dried solution to remove the calcium chloride.
- **Purification - Distillation:** The carbon tetrachloride is removed by distillation. The residue, which is crude 2-bromo-1,3,5-trimethylbenzene, is then purified by vacuum distillation.

Safety Precautions

- **Bromine:** is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- **Carbon Tetrachloride:** is a toxic and carcinogenic solvent. All handling should be performed in a fume hood.
- **Hydrobromic Acid:** is a corrosive acid that is evolved as a byproduct of the reaction. The reaction should be conducted in a fume hood to avoid inhalation of the fumes.
- The procedures described should only be carried out by individuals with proper training in experimental organic chemistry. A thorough risk assessment should be conducted before starting the experiment.

Experimental Workflow



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References

- 1. Mesityl bromide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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